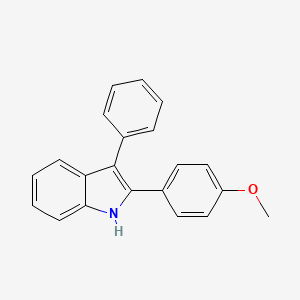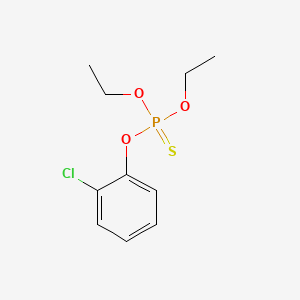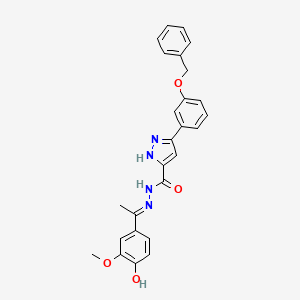
N'-(4-Methylbenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Metilbencilideno)-4-((4-metilbencil)oxi)benzohidrazida es un compuesto orgánico que pertenece a la clase de hidrazidas. Estos compuestos se caracterizan por la presencia de un grupo funcional hidrazida, que normalmente participa en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(4-Metilbencilideno)-4-((4-metilbencil)oxi)benzohidrazida generalmente implica la reacción de condensación entre 4-metilbenzaldehído y 4-((4-metilbencil)oxi)benzohidrazida. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido en condiciones de reflujo. La mezcla de reacción se enfría y el producto se purifica por recristalización.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados podría mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(4-Metilbencilideno)-4-((4-metilbencil)oxi)benzohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: El grupo hidrazida puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden involucrar reactivos como haluros de alquilo o cloruros de acilo.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N’-(4-Metilbencilideno)-4-((4-metilbencil)oxi)benzohidrazida implica su interacción con dianas moleculares específicas. El grupo hidrazida puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, potencialmente afectando varias vías bioquímicas. Las dianas moleculares y las vías exactas dependerían de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N’-(4-Metilbencilideno)-4-hidroxibenzohidrazida
- N’-(4-Metilbencilideno)-4-metoxibenzohidrazida
- N’-(4-Metilbencilideno)-4-aminobenzohidrazida
Singularidad
N’-(4-Metilbencilideno)-4-((4-metilbencil)oxi)benzohidrazida es único debido a la presencia del grupo 4-((4-metilbencil)oxi), que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede conferir propiedades específicas que lo diferencian de otros compuestos similares.
Propiedades
Número CAS |
769142-51-0 |
|---|---|
Fórmula molecular |
C23H22N2O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-3-7-19(8-4-17)15-24-25-23(26)21-11-13-22(14-12-21)27-16-20-9-5-18(2)6-10-20/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
Clave InChI |
HWYLKGJGNPHLQY-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)
![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)
![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)

![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)

![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)

